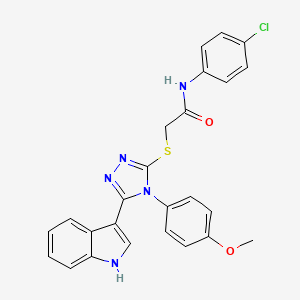

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic organic compound that has garnered significant interest in both scientific research and industrial applications. Its unique structure combines elements from various aromatic and heterocyclic systems, leading to a diverse range of chemical and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide typically involves a multi-step process:

Formation of the 1H-indol-3-yl moiety: : The synthesis begins with the preparation of the indole ring, which can be achieved through Fischer indole synthesis.

Construction of the 1,2,4-triazole ring: : The indole intermediate is reacted with an appropriate hydrazine and acylating agents to form the 1,2,4-triazole core.

Attachment of the thioacetamide: : The final step involves the coupling of the 1,2,4-triazole intermediate with thioacetic acid and 4-chloroaniline under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane.

Industrial Production Methods

For industrial-scale production, process optimization focuses on maximizing yield and minimizing the number of steps. Advanced techniques such as flow chemistry and continuous processing are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, typically affecting the indole or methoxyphenyl groups.

Reduction: : Reduction reactions may target the triazole ring or chlorophenyl group.

Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the indole and phenyl positions.

Common Reagents and Conditions

Oxidation: : Common reagents include KMnO₄ or H₂O₂.

Reduction: : Catalytic hydrogenation using H₂ and a palladium catalyst.

Substitution: : For nucleophilic substitutions, reagents like NaNH₂ in liquid ammonia; for electrophilic substitutions, Friedel-Crafts alkylation or acylation conditions.

Major Products

The major products formed depend on the type of reaction and the specific conditions used. For example, oxidation might yield quinone derivatives, while reduction could lead to fully saturated hydrocarbon chains.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthetic Intermediates: : Used as a building block for more complex molecules.

Biology and Medicine

Antimicrobial Agents: : Exhibits activity against a variety of bacterial and fungal strains.

Anti-inflammatory Agents: : Potential to modulate inflammatory pathways.

Industry

Material Science: : Used in the synthesis of polymers with unique properties.

Wirkmechanismus

Molecular Targets and Pathways

The compound interacts with multiple molecular targets, including enzymes and receptors involved in metabolic and signaling pathways. Its activity is often mediated through the inhibition of specific enzymes or the modulation of receptor activity.

Vergleich Mit ähnlichen Verbindungen

Uniqueness

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide stands out due to its combination of multiple pharmacophores within a single molecule, leading to a broader spectrum of activity compared to simpler analogs.

Similar Compounds

Indole derivatives: : Compounds like 5-hydroxyindole and indole-3-carbinol.

Triazole derivatives: : Compounds such as fluconazole and other azole-based antifungals.

Phenylacetamides: : N-phenylacetamide and its analogs.

Biologische Aktivität

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that combines an indole core with a triazole ring and a chlorophenyl acetamide moiety. Its molecular formula is C25H27N5O2S, with a molecular weight of 461.6 g/mol. The IUPAC name is 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide.

| Property | Value |

|---|---|

| Molecular Formula | C25H27N5O2S |

| Molecular Weight | 461.6 g/mol |

| IUPAC Name | 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The indole and triazole rings have been shown to modulate various signaling pathways:

- Anticancer Activity : It exhibits significant cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism includes the inhibition of key enzymes involved in cancer cell survival and growth.

- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against various pathogens, potentially through the disruption of bacterial cell membranes or interference with metabolic pathways.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative followed by the formation of the triazole ring through cyclization reactions.

Synthetic Route Overview

- Preparation of Indole Derivative : Starting materials undergo cyclization to form the indole structure.

- Formation of Triazole Ring : Reaction conditions are optimized for the formation of the triazole moiety.

- Final Coupling : The thioether linkage is formed with the chlorophenyl acetamide component.

Anticancer Studies

A study evaluated the anticancer properties of this compound against various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | Induction of apoptosis |

| HCT116 | 15.0 | Inhibition of cell proliferation |

| A549 | 10.0 | Disruption of mitochondrial function |

These results indicate that the compound effectively inhibits cancer cell growth and induces apoptosis at micromolar concentrations.

Antimicrobial Studies

In antimicrobial assays, this compound showed effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

The observed MIC values suggest that this compound may serve as a potential lead for developing new antimicrobial agents.

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClN5O2S/c1-33-19-12-10-18(11-13-19)31-24(21-14-27-22-5-3-2-4-20(21)22)29-30-25(31)34-15-23(32)28-17-8-6-16(26)7-9-17/h2-14,27H,15H2,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJXMRWINVUJEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.